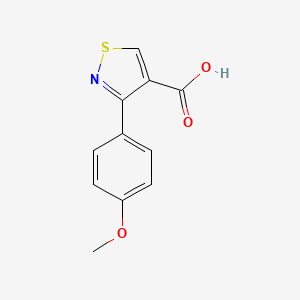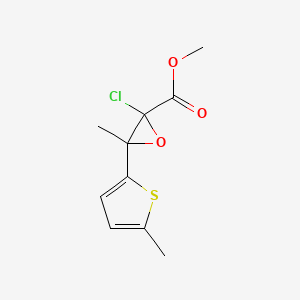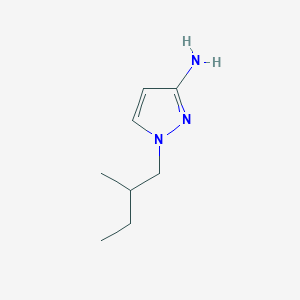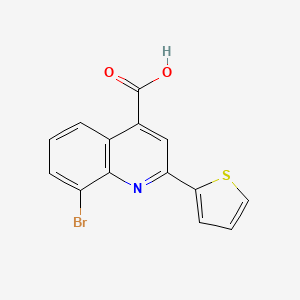
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is an organic compound that features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of thiophene with a difluoromethylating agent under controlled conditions to form the intermediate, which is then carboxylated to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and corrosion inhibitors
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-3-(thiophen-2-yl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Thiophen-2-yl)propanoic acid: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2,2-Difluoro-3-(thiolan-2-yl)propanoic acid: Contains a thiolane ring instead of a thiophene ring, leading to distinct biological activities
Uniqueness
2,2-Difluoro-3-(thiophen-2-yl)propanoic acid is unique due to the presence of both the difluoromethyl group and the thiophene ring. This combination imparts specific chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in drug design and materials science .
Propriétés
Formule moléculaire |
C7H6F2O2S |
|---|---|
Poids moléculaire |
192.19 g/mol |
Nom IUPAC |
2,2-difluoro-3-thiophen-2-ylpropanoic acid |
InChI |
InChI=1S/C7H6F2O2S/c8-7(9,6(10)11)4-5-2-1-3-12-5/h1-3H,4H2,(H,10,11) |
Clé InChI |
IOCJAEBVIXKATR-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)
![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)






![[1-Amino-2-(pyridin-2-yl)ethylidene]amino 2-chloroacetate](/img/structure/B13166189.png)

![Methyl 1-formylimidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B13166193.png)
![6-Ethyl-1H,2H,3H,4H,5H-pyrido[4,3-B]indole](/img/structure/B13166194.png)


